(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Descripción

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand characterized by a dihydrooxazole backbone substituted with an isopropyl group at the 4-position and a diphenylphosphino-modified phenyl group at the 2-position. The (S)-configuration confers enantioselectivity, making it valuable in asymmetric catalysis. It is synthesized via coordination chemistry routes, often forming complexes with transition metals like gold (Au(I) and Au(III)) and ruthenium (Ru(II)) . Its steric and electronic properties are tailored for stabilizing metal centers and directing stereochemical outcomes in reactions such as amination, cyclization, and cross-coupling .

Propiedades

IUPAC Name |

diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFGFYRYWCQJAT-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of protein-protein interactions (PPIs) and as an inhibitor of prolyl oligopeptidase (PREP). This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

- Chemical Name : (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

- CAS Number : 947618-06-6

- Molecular Formula : C27H30NOP

- Molecular Weight : 415.51 g/mol

The primary biological activity of this compound relates to its role as an inhibitor of PREP, a serine protease involved in the degradation of proline-rich peptides. PREP has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its interaction with various proteins, including α-synuclein (αSyn), which is known to aggregate in these conditions.

Inhibition of Prolyl Oligopeptidase (PREP)

Recent studies have demonstrated that oxazole-based compounds can effectively inhibit PREP, leading to a reduction in αSyn aggregation. The inhibition mechanism involves modulating PPIs that are crucial for maintaining cellular homeostasis and preventing neurodegeneration.

In vitro studies have shown that the compound exhibits a concentration-dependent inhibition of PREP activity:

- IC50 Value : The IC50 for the most effective derivative was reported at 5 nM, indicating potent inhibitory activity against PREP .

Neuroprotective Effects

Research indicates that (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole can reduce reactive oxygen species (ROS) production and enhance the activity of protein phosphatase 2A (PP2A), which is essential for neuronal survival. These effects were particularly notable in models of Parkinson's disease where the compound helped restore motor functions in transgenic mouse models expressing αSyn .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical features necessary for the biological activity of this compound:

- Stereochemistry : The specific stereochemistry of the compound significantly affects its inhibitory potency. For example, enantiomers show vastly different IC50 values; one enantiomer exhibited an IC50 of 5 nM while its counterpart had an IC50 of 1660 nM .

| Compound | IC50 Value (nM) |

|---|---|

| HUP-55 | 5 |

| Enantiomer | 1660 |

| Other derivatives | Varies significantly |

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Asymmetric Synthesis

(S)-iPr-PHOX is widely utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows for the enhancement of enantioselectivity in various reactions. Notably, it has been employed in:

- Hydroformylation : This reaction involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The use of (S)-iPr-PHOX has been shown to increase the enantioselectivity of the resulting products significantly.

- Cross-Coupling Reactions : In Suzuki and Heck reactions, (S)-iPr-PHOX facilitates the formation of chiral biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Table 1: Summary of Catalytic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Hydroformylation | Enhanced enantioselectivity | |

| Suzuki Coupling | Formation of chiral biaryl compounds | |

| Heck Reaction | Synthesis of complex organic molecules |

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that (S)-iPr-PHOX derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity Studies : The compound was tested against glioblastoma cell lines, showing significant cytotoxic effects and potential for further development as an anticancer agent.

2.2 Antidiabetic Properties

Recent investigations into the biological activity of (S)-iPr-PHOX have revealed its potential as an anti-diabetic agent. In vivo studies using genetically modified models have shown that certain derivatives can effectively lower glucose levels, suggesting a mechanism that warrants further exploration for diabetes treatment.

Table 2: Biological Activities of (S)-iPr-PHOX Derivatives

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Induced apoptosis in glioblastoma cells | |

| Antidiabetic | Reduced glucose levels in model organisms |

Mechanistic Insights

The effectiveness of (S)-iPr-PHOX in catalysis and medicinal applications can be attributed to its unique structural features. The diphenylphosphino group enhances coordination with metal centers, while the oxazole moiety contributes to stability and reactivity.

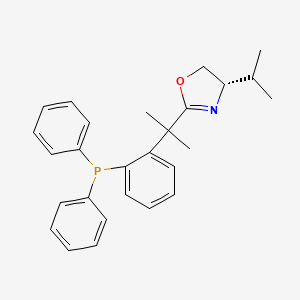

Figure 1: Structural Representation of (S)-iPr-PHOX

Structural Representation

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Dihydrooxazole Core

Table 1: Structural Modifications and Molecular Properties

Key Observations :

Heterocycle-Modified Analogs

Compounds such as 2-(3-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI) and 2-(2-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) replace the dihydrooxazole core with a benzimidazole system. These ligands exhibit distinct coordination geometries due to the rigid benzimidazole backbone, favoring π-π interactions in electroluminescent materials rather than catalysis .

Coordination Chemistry and Reactivity

Metal Complexation Efficiency

- Gold Complexes: The parent ligand forms stable Au(I) and Au(III) complexes with high yields (e.g., 91% for 1-Au(I)) . Competing oxidation to phosphine oxide (1’) is noted in Au(III) reactions, highlighting ligand stability limitations under oxidative conditions .

- Ruthenium Complexes : Chloro(p-cymene)ruthenium(II) complexes derived from this ligand exhibit catalytic efficiency in borrowing hydrogen reactions, outperforming analogs with bulkier substituents .

Comparison with Ferrocene-Based Ligands

Josiphos-type ligands (e.g., (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylditertbutylphosphine) incorporate a ferrocene backbone, offering redox-active properties and distinct stereoelectronic profiles. Unlike the dihydrooxazole ligand, Josiphos enables dual coordination sites but requires more complex synthesis .

Métodos De Preparación

Formation of the Phosphine-Containing Intermediate

The initial step involves the reaction of 2-bromobenzonitrile with chlorodiphenylphosphine in the presence of a palladium catalyst. This Miyaura borylation-like reaction installs the diphenylphosphino group at the ortho position of the benzene ring. The resulting 2-(diphenylphosphino)benzonitrile is isolated via column chromatography under anhydrous conditions.

Reaction Conditions :

Oxazoline Ring Construction via Witte Seeliger Reaction

The nitrile group in 2-(diphenylphosphino)benzonitrile undergoes cyclization with valinol to form the dihydrooxazole ring. This step employs the Witte Seeliger reaction, where zinc dust acts as a reducing agent, facilitating the formation of a zinc-bound oxazoline intermediate.

Critical Parameters :

Ligand Liberation from Zinc Complex

The zinc-oxazoline adduct is treated with bipyridine in THF, which chelates zinc and releases the free ligand. This step is crucial for obtaining the air-stable final product.

Purification :

-

Method: Recrystallization from hexane/ethyl acetate

-

Purity: >98% enantiomeric excess (ee), confirmed via chiral HPLC.

Comparative Analysis of Synthetic Routes

The table below contrasts key aspects of the primary synthesis route with alternative approaches described in patent literature:

Purification and Characterization

Purification Techniques

Characterization Data

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) : m/z 415.2145 [M+H]⁺ (calc. 415.2149).

Challenges and Optimization Strategies

Air Sensitivity of Intermediates

The diphenylphosphino group is prone to oxidation during synthesis. Solutions include:

Stereochemical Integrity

Racemization at the oxazoline’s stereocenter is minimized by:

Scalability and Industrial Relevance

The primary route is scalable to multi-gram quantities, with batch sizes up to 50 g reported in pilot studies. Key cost drivers include:

-

Palladium catalysts (15–20% of total cost).

-

Chiral valinol (commercially available at ~$200/g).

Patent US 11,111,258 B2 highlights the economic advantage of using spirobiindane-derived ligands for industrial applications, though the enantioselectivity of (S)-iPr-PHOX remains superior for hydrogenation reactions .

Q & A

Q. What are the established synthetic routes for (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how are yields optimized?

The synthesis typically involves a multi-step process derived from enantiomerically pure precursors. For example, a three-stage protocol starting from (S)-(+)-2-phenylglycinol has been optimized for related oxazole derivatives, achieving stepwise yields of 83.2–94.5% and final purity >99% . Key steps include cyclization, phosphine group introduction, and purification via recrystallization. Yield optimization focuses on controlling reaction temperature, solvent selection (e.g., toluene for improved stereochemical retention), and catalyst loading .

Q. What spectroscopic and analytical methods are used to confirm the structure and enantiomeric purity of this compound?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N stretch in oxazole at ~1650 cm) .

- Mass Spectrometry (GC-MS) : Molecular ion peaks and fragmentation patterns .

- Polarimetry : Specific optical rotation measurements to confirm enantiomeric excess (e.g., [α] values) .

Q. How is this compound applied in asymmetric catalysis, and what mechanistic insights support its use?

The compound serves as a chiral ligand in transition-metal-catalyzed reactions (e.g., hydrogenation, cross-coupling). Its diphenylphosphine group coordinates to metals (e.g., Rh, Pd), while the oxazole ring imposes stereochemical control. Mechanistic studies highlight its role in stabilizing metal intermediates via π-backbonding and steric effects, enhancing enantioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data between synthetic batches?

Discrepancies may arise from incomplete purification or racemization during synthesis. Mitigation strategies include:

- Chromatographic Analysis : Chiral HPLC or SFC to quantify enantiomeric ratios .

- Reaction Monitoring : In-situ techniques (e.g., FTIR or Raman spectroscopy) to track stereochemical integrity during synthesis .

- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration (e.g., as demonstrated for structurally similar oxazole derivatives) .

Q. What computational methods are suitable for predicting the ligand’s coordination behavior and catalytic performance?

- Density Functional Theory (DFT) : Models metal-ligand interactions, predicting bond lengths, angles, and electronic effects .

- Molecular Dynamics (MD) : Simulates steric effects in catalytic pockets during substrate binding .

- Docking Studies : Evaluates enantioselectivity trends by analyzing transition-state geometries .

Q. How can the synthesis be scaled while maintaining stereochemical fidelity under industrial constraints?

Scale-up challenges include maintaining low racemization rates and efficient purification. Solutions involve:

Q. What strategies address low catalytic activity in specific reaction conditions (e.g., aqueous media)?

Modify the ligand’s steric/electronic profile via:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance metal center electrophilicity .

- Hybrid Ligands : Combine oxazole with sulfonated groups (e.g., as in TXPDS derivatives) to improve aqueous solubility .

Methodological Considerations

- Experimental Design : For reproducibility, document reaction parameters (e.g., solvent purity, inert atmosphere protocols) and validate analytical methods across labs .

- Data Interpretation : Cross-reference spectroscopic data with crystallographic results to resolve ambiguities in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.